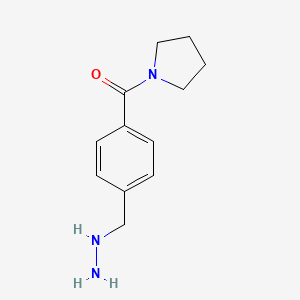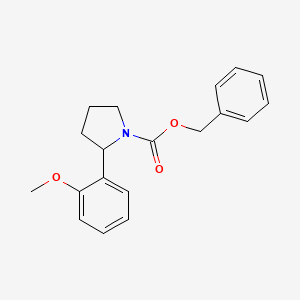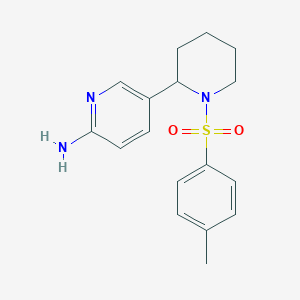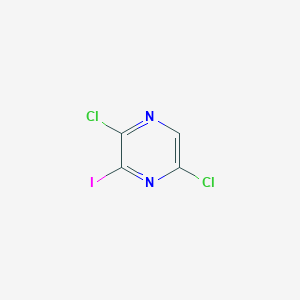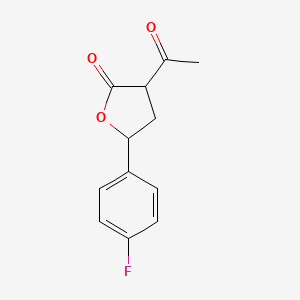
3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. This compound features a furan ring with an acetyl group and a fluorophenyl group attached, making it a molecule of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the acetyl group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-5-phenylfuran-2(3H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Acetyl-5-(4-chlorophenyl)dihydrofuran-2(3H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
3-Acetyl-5-(4-methylphenyl)dihydrofuran-2(3H)-one: The presence of a methyl group instead of fluorine can influence its steric and electronic characteristics.
Uniqueness
The presence of the fluorophenyl group in 3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C12H11FO3 |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
3-acetyl-5-(4-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)10-6-11(16-12(10)15)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3 |
Clé InChI |
LVAJVEXGXPATDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(OC1=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


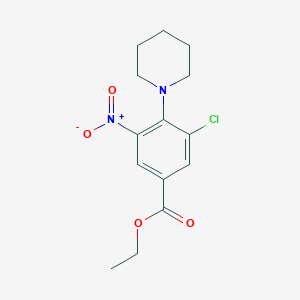
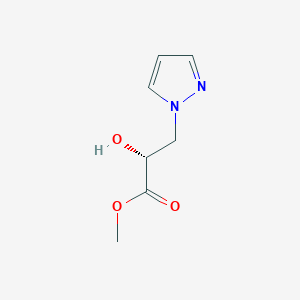
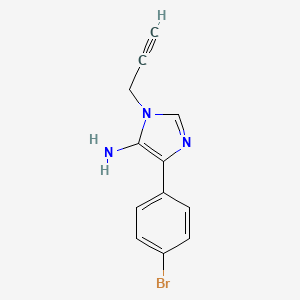
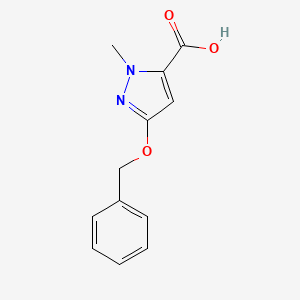
![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)

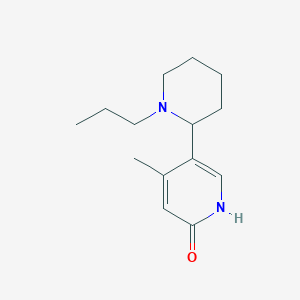


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
